Polyvinyl acetate phthalate

Amorphous Solid Dispersion Hot-Melt Extrusion Dissolution Enhancement

Polyvinyl acetate phthalate (PVAP) is a USP-NF compendial enteric polymer with a uniquely sharp pH-dependent solubility onset at pH 4.5–5.0, enabling proximal intestinal release. Its low permeability to gastric fluid offers superior protection for acid-labile APIs compared to CAP or HPMCP. Pharmaceutical-grade PVAP is specified to contain 55.0–62.0% phthalyl groups and is listed in the FDA Inactive Ingredients Database. Ideal for enteric coatings and hot-melt extrusion ASDs. Contact certified excipient suppliers for batch‑release documentation and competitive pricing.

Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
CAS No. 34481-48-6
Cat. No. B3415722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyvinyl acetate phthalate
CAS34481-48-6
Molecular FormulaC12H12O6
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3
InChIKeyLUJQXGBDWAGQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyvinyl Acetate Phthalate (PVAP) CAS 34481-48-6: A pH-Responsive Enteric Excipient for Targeted Intestinal Drug Delivery


Polyvinyl acetate phthalate (PVAP) is a synthetic, film-forming polymer synthesized from partially hydrolyzed polyvinyl acetate and phthalic anhydride [1]. Its defining characteristic is a sharp pH-dependent solubility transition at pH 4.5–5.0, which is lower than that of many conventional enteric polymers, enabling drug release in the proximal small intestine . PVAP is listed in the FDA Inactive Ingredients Database and is a compendial excipient in the United States Pharmacopeia-National Formulary (USP-NF), which mandates a phthalyl group content between 55.0% and 62.0% [2][3].

Why Polyvinyl Acetate Phthalate (PVAP) Cannot Be Substituted with Other Enteric Polymers


Substituting PVAP with other enteric polymers such as cellulose acetate phthalate (CAP) or hydroxypropyl methylcellulose phthalate (HPMCP) is not a direct, one-to-one replacement due to fundamental differences in pH-dependent solubility thresholds, drug release kinetics, and film permeability. PVAP exhibits a uniquely sharp dissolution onset between pH 4.5 and 5.0, which is lower than that of many alternatives, directly impacting the site of drug release in the gastrointestinal tract . Furthermore, comparative studies show that PVAP coatings are significantly less permeable to gastric fluids and yield faster drug release in intestinal conditions than CAP, a performance characteristic that is not replicated by all in-class compounds [1][2]. Such variations in performance necessitate a detailed, evidence-based evaluation to avoid formulation failure.

Quantitative Evidence Guide for Polyvinyl Acetate Phthalate (PVAP) Differentiation


Superior Dissolution Performance of PVAP-Based Amorphous Solid Dispersions at pH 5.5

In a direct comparison of indomethacin (IND)-loaded amorphous solid dispersions (ASDs) prepared by hot-melt extrusion, the PVAP-based formulation demonstrated superior dissolution performance at pH 5.5 compared to ASDs made with hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Eudragit L100-55. At pH 6.8, the performance was equivalent [1].

Amorphous Solid Dispersion Hot-Melt Extrusion Dissolution Enhancement

Sharper and Lower pH-Dependent Solubility Onset for Targeted Proximal Intestinal Release

PVAP exhibits a sharp solubility response to pH, with the transition from insoluble to soluble occurring at pH 4.5–5.0. This onset is lower than that of most other enteric polymers, including CAP, which dissolves at pH 6.2 or higher [1].

Enteric Coating pH-Dependent Solubility Gastrointestinal Targeting

Accelerated Drug Release Compared to Cellulose Acetate Phthalate (CAP)

In a study comparing enteric tablet coatings, PVAP yielded a faster release of aspirin in simulated intestinal fluid than cellulose acetate phthalate (CAP) [1].

Enteric Coating Drug Release Kinetics Aspirin Delivery

Enhanced Film Integrity and Lower Permeability Compared to CAP and HPMCP

PVAP films are reported to be much less permeable to water vapor and simulated gastric fluid than films prepared from cellulose acetate phthalate (CAP) or hydroxypropyl methylcellulose phthalate (HPMCP) [1].

Film Coating Barrier Properties Gastroresistance

Defined and Controlled Phthalyl Group Content as per USP-NF Monograph

The USP-NF monograph for Polyvinyl Acetate Phthalate specifies a phthalyl group content of not less than 55.0% and not more than 62.0%, calculated on an anhydrous, acid-free basis [1]. This tight specification ensures batch-to-batch consistency in pH-dependent solubility behavior, which is directly linked to the degree of substitution .

Quality Control Excipient Specification Regulatory Compliance

High-Value Application Scenarios for Polyvinyl Acetate Phthalate (PVAP)


Enteric Coating for Proximal Small Intestine Targeting

PVAP is optimally employed as an enteric coating for tablets, capsules, or pellets when the therapeutic goal is drug release in the duodenum or proximal jejunum. Its low pH solubility threshold (4.5–5.0) makes it a superior choice for acid-labile compounds that require early intestinal release, in contrast to polymers like CAP which dissolve later [1]. This application is directly supported by evidence of its sharp solubility profile and its demonstrated use in commercial products such as enteric-coated aspirin [2].

Carrier for Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

PVAP is a valuable carrier polymer for preparing ASDs of poorly water-soluble drugs using hot-melt extrusion. Its compatibility with this process, when used with a plasticizer like PEG 3000, and its ability to generate single-phase systems with drugs like indomethacin without causing degradation, are key advantages [1]. Crucially, PVAP-based ASDs can provide superior dissolution performance at pH 5.5 compared to HPMCAS and Eudragit L100-55, making it the preferred polymer for enhancing bioavailability of BCS Class II drugs [1].

Robust Gastroprotection for Highly Acid-Labile APIs

For active pharmaceutical ingredients (APIs) that are extremely sensitive to degradation in gastric fluid, PVAP offers enhanced protection due to its low permeability to water vapor and simulated gastric fluid. This barrier property is superior to that of CAP and HPMCP films, ensuring the active ingredient remains intact until it reaches the intestine [1]. This scenario is critical for developing stable formulations of proton-pump inhibitors, certain enzymes, and peptides where gastric protection is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polyvinyl acetate phthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.